
Dimethyl nona-2,4-dien-1-ylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl nona-2,4-dien-1-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl nona-2,4-dien-1-ylphosphonate typically involves the reaction of a suitable diene precursor with a phosphonate reagent. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often include the use of a base and a solvent such as toluene or dichloromethane, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the reaction, and microwave irradiation can be employed to accelerate the process .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl nona-2,4-dien-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, organometallic reagents, and bases
Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted dienes .
Wissenschaftliche Forschungsanwendungen
Dimethyl nona-2,4-dien-1-ylphosphonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of dimethyl nona-2,4-dien-1-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may affect cellular pathways by modulating signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
- Dimethyl nona-2,7-diene-1,9-dioate
- Dimethyl nona-2,4,6,8-tetraenoate
- Dimethyl nona-2,4-dien-1-ylphosphite
Comparison: Dimethyl nona-2,4-dien-1-ylphosphonate is unique due to its specific diene system and phosphonate group, which confer distinct reactivity and stability compared to other similar compounds.
Eigenschaften
CAS-Nummer |
874916-92-4 |
|---|---|
Molekularformel |
C11H21O3P |
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
1-dimethoxyphosphorylnona-2,4-diene |
InChI |
InChI=1S/C11H21O3P/c1-4-5-6-7-8-9-10-11-15(12,13-2)14-3/h7-10H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
QZNOARDTYPDUEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC=CCP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


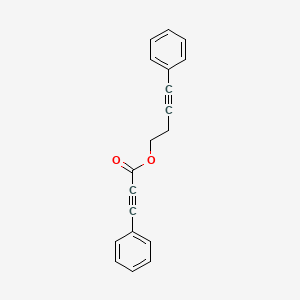
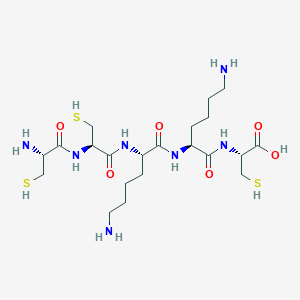
![3-Acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione](/img/structure/B12609148.png)
![(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate](/img/structure/B12609151.png)

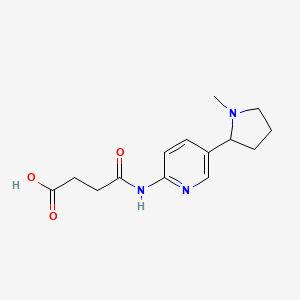
![N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea](/img/structure/B12609173.png)
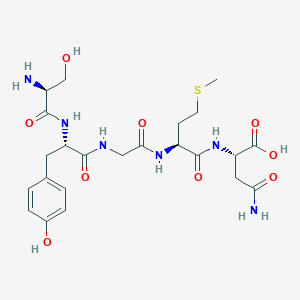
![4-{[2-(4-Bromophenyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B12609182.png)
![Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12609183.png)
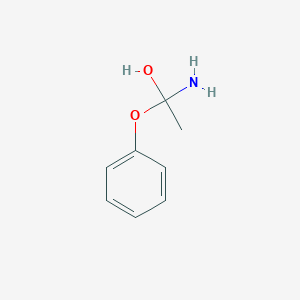
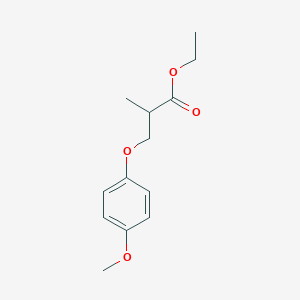
![Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12609192.png)
![4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one](/img/structure/B12609202.png)
